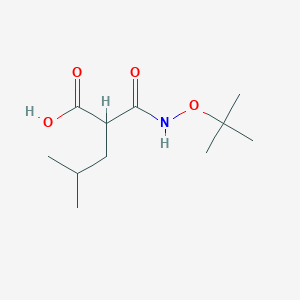
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid typically involves the protection of the amino group of 4-methylpentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Deprotected amino acids.
Applications De Recherche Scientifique
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butoxycarbamoyl)-3-methylbutanoic acid
- 2-(tert-Butoxycarbamoyl)-2-methylpropanoic acid
- 2-(tert-Butoxycarbamoyl)-4-ethylpentanoic acid
Uniqueness
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group attached to the amino group of 4-methylpentanoic acid. This structure provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
608520-22-5 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbamoyl]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(10(14)15)9(13)12-16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)(H,14,15) |
Clé InChI |
ZDXVVRGNXUCVAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NOC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















